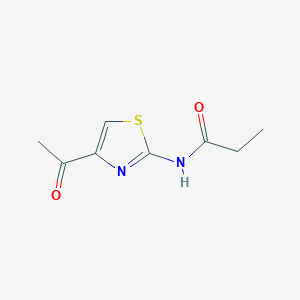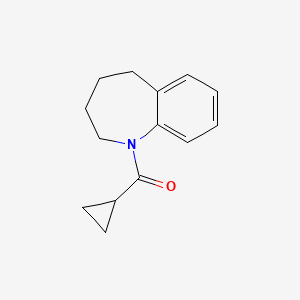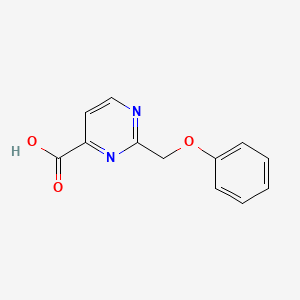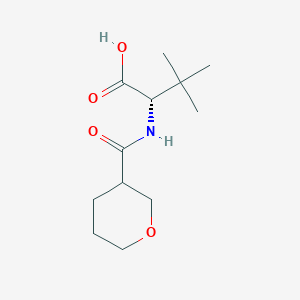
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, also known as MTMTA, is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture.
作用機序
The mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungi, bacteria, and cancer cells. For example, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to inhibit the activity of chitinase, an enzyme that is crucial for the cell wall synthesis of fungi. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to induce the expression of pro-apoptotic proteins and inhibit the activity of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have several biochemical and physiological effects in various organisms. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in the liver of rats. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline had a protective effect on the kidneys of rats that were exposed to oxidative stress. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to have a positive effect on plant growth and development, as it was shown to increase the germination rate and root length of wheat seeds.
実験室実験の利点と制限
One advantage of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is that it can be toxic to certain organisms at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline and its potential applications in medicine and agriculture. Future research could also focus on the development of new derivatives of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline that have enhanced activity and reduced toxicity.
合成法
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methyl aniline with thioacetic acid, followed by the reaction of the resulting thioester with 1,3-thiazole-5-carboxaldehyde. The final product is obtained through the reduction of the imine intermediate with sodium borohydride.
科学的研究の応用
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications as an antifungal, antibacterial, and anticancer agent. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have anticancer properties, as it was found to induce apoptosis in human breast cancer cells.
特性
IUPAC Name |
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-4-12(15-2)11(5-9)14-7-10-6-13-8-16-10/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSYVNNASFMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)


![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)
